molecular formula C11H13FN4O2 B2893676 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide CAS No. 2101197-27-5

4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2893676
CAS RN: 2101197-27-5
M. Wt: 252.249
InChI Key: MDFOPZLYNIMXKT-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide, also known as FE-PYR, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This compound has also been found to modulate the expression of certain genes involved in immune system function, suggesting that it may have potential as an immunomodulatory agent.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of immune system function, and the regulation of gene expression. This compound has also been found to have anti-inflammatory properties, making it a promising candidate for further investigation in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide for use in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide, including:
1. Further investigation of its mechanism of action and potential use as an immunomodulatory agent.
2. Development of more efficient synthesis methods to improve its solubility and ease of use in lab experiments.
3. Exploration of its potential use in combination with other cancer drugs to enhance their efficacy.
4. Investigation of its potential use in the treatment of inflammatory diseases and other conditions.
Conclusion
This compound is a promising compound with a range of potential applications in scientific research. Its ability to selectively target cancer cells and modulate immune system function make it a promising candidate for further investigation in the treatment of cancer and other diseases. While there are some limitations to its use in lab experiments, ongoing research is likely to uncover new ways to overcome these challenges and unlock the full potential of this compound.

Synthesis Methods

The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-furylmethyl bromide with ethyl 4-aminopyrazole-5-carboxylate in the presence of potassium carbonate to form 4-amino-1-(2-furylmethyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 2-fluoroethylamine hydrochloride to form the final product, this compound.

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide has been studied for its potential use in a range of scientific research applications, including as a tool for studying the biological mechanisms of cancer and other diseases. This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of immune system function.

properties

IUPAC Name

4-amino-2-(2-fluoroethyl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O2/c12-3-4-16-10(9(13)7-15-16)11(17)14-6-8-2-1-5-18-8/h1-2,5,7H,3-4,6,13H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOPZLYNIMXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=NN2CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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